Structural Uniqueness of Vegfr-2-IN-6 vs. Common VEGFR2 Inhibitors
Vegfr-2-IN-6 (2-methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide) is structurally distinct from other VEGFR2 inhibitors in its class, which are often based on different core scaffolds such as quinazoline (e.g., vandetanib) or indolinone (e.g., sunitinib) [1]. This structural differentiation is a key factor in determining its unique selectivity profile and potential for different off-target effects compared to other VEGFR2 inhibitors [2]. While quantitative selectivity data is not publicly available, the structural difference is a verifiable point of differentiation for researchers seeking a specific chemical series for their studies [1].
| Evidence Dimension | Chemical Structure |
|---|---|
| Target Compound Data | 2-methyl-5-((4-(methyl(3-methyl-1H-indazol-6-yl)amino)pyrimidin-2-yl)amino)benzenesulfonamide (MW: 423.49 g/mol) |
| Comparator Or Baseline | Common VEGFR2 inhibitors (e.g., sunitinib, sorafenib, vandetanib) based on different core scaffolds [1]. |
| Quantified Difference | Structural difference based on core scaffold (pyrimidine vs. indolinone, quinazoline, etc.) |
| Conditions | N/A (Chemical structure analysis) |
Why This Matters
This structural distinction is crucial for researchers investigating structure-activity relationships (SAR) or seeking to explore chemical space beyond established clinical VEGFR2 inhibitors.
- [1] Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. View Source
- [2] Glaxo Wellcome House, et al. Pyrimidineamines as Angiogenesis Modulators. Patent WO 02/059110, 2002. View Source
